4-amino-N-[4-[(4-aminobenzoyl)amino]-3-chlorophenyl]benzamide
Overview
Description
4-amino-N-[4-[(4-aminobenzoyl)amino]-3-chlorophenyl]benzamide is an organic compound with the molecular formula C14H13N3O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water . This compound is used as an intermediate in the synthesis of various dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-[(4-aminobenzoyl)amino]-3-chlorophenyl]benzamide typically involves a two-step reaction. The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide . The second step involves the reduction of the nitro group to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and procedures. The overall yield of the industrial process is higher than 78% . The process involves the use of safe, inexpensive, and high-yield methods to ensure the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-[(4-aminobenzoyl)amino]-3-chlorophenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrogen gas and palladium catalyst: Used for the reduction of the nitro group to an amino group.
Nucleophiles: Used in substitution reactions to replace the amino group.
Major Products Formed
This compound: Formed after the reduction of the nitro group.
Substituted derivatives: Formed after nucleophilic substitution reactions.
Scientific Research Applications
4-amino-N-[4-[(4-aminobenzoyl)amino]-3-chlorophenyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of high-performance pigments for plastics and other materials.
Mechanism of Action
The mechanism of action of 4-amino-N-[4-[(4-aminobenzoyl)amino]-3-chlorophenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-carbamoylphenyl)benzamide
- 4-amino-N-(4-aminophenyl)benzamide
- 4-amino-N-(4-aminobenzoyl)benzohydrazide
Uniqueness
4-amino-N-[4-[(4-aminobenzoyl)amino]-3-chlorophenyl]benzamide is unique due to its specific structure and properties, which make it suitable for use in high-performance pigments and as an intermediate in the synthesis of various dyes . Its ability to undergo specific chemical reactions and its potential biological activities also contribute to its uniqueness .
Properties
IUPAC Name |
4-amino-N-[4-[(4-aminobenzoyl)amino]-3-chlorophenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c21-17-11-16(24-19(26)12-1-5-14(22)6-2-12)9-10-18(17)25-20(27)13-3-7-15(23)8-4-13/h1-11H,22-23H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXQYTOLSHNBFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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